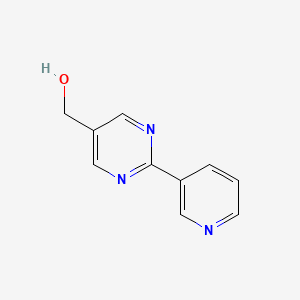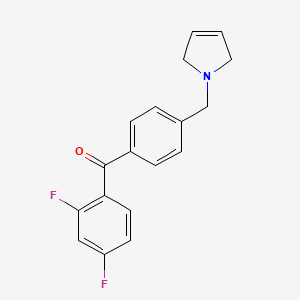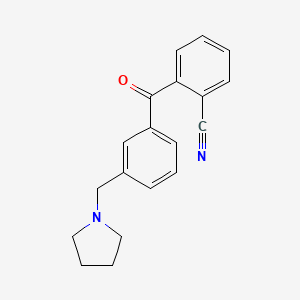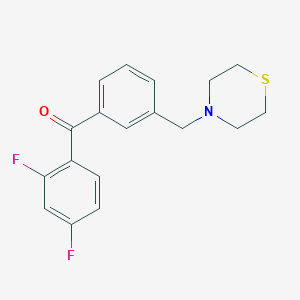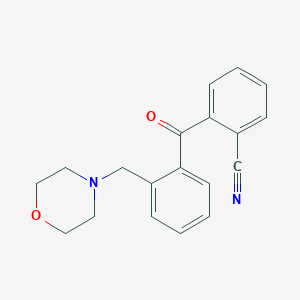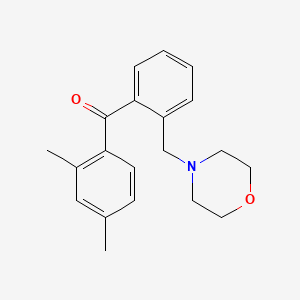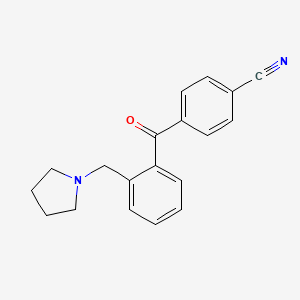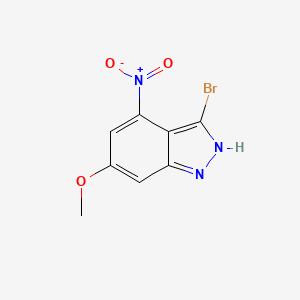
2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antitumor Applications
A study explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating potential antitumor activities. These compounds were evaluated in vitro for their antiproliferative activity against different human cancer cell lines, showing high inhibitory effects. This research highlights the potential of thiophene derivatives in developing new anticancer therapies (Shams et al., 2010).
Antioxidant Profile
Another study focused on the antioxidant properties of a series of 2,3-dihydrobenzo[b]thiophene derivatives. These compounds showed varying degrees of antioxidant capacity, which could be useful in designing new antioxidants for pharmaceutical applications (Malmström et al., 2001).
Synthetic Methodologies
Research on the development of synthetic methodologies for thiophene derivatives has led to efficient ways to produce 2-aryl-3-substituted benzo[b]thiophenes. These methods provide access to compounds that can serve as selective estrogen receptor modulators, indicating the relevance of thiophene derivatives in medicinal chemistry (David et al., 2005).
Fluorescent Applications
The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes for potential use in organic electronics and sensing technologies have been reported. These materials exhibit significant fluorescence and electrochemical properties, making them suitable for use in optoelectronic devices (Coelho et al., 2015).
Antimicrobial and Antioxidant Activities
Novel thienopyrimidines and triazolothienopyrimidines derived from thiophene compounds have been synthesized and evaluated for their antimicrobial activity. This research underscores the utility of thiophene derivatives in developing new antimicrobial agents (Mahmoud et al., 2015).
特性
IUPAC Name |
4-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c16-9-10-1-3-11(4-2-10)14(17)12-5-6-13(20-12)15-18-7-8-19-15/h1-6,15H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEATJWTVLLDFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641941 |
Source


|
| Record name | 4-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene | |
CAS RN |
898778-22-8 |
Source


|
| Record name | 4-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dibromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613688.png)

